molecular formula C14H14O2S2 B8367268 4,8-Diethoxythieno[2,3-f]benzothiophene

4,8-Diethoxythieno[2,3-f]benzothiophene

Cat. No.: B8367268
M. Wt: 278.4 g/mol
InChI Key: XKWFECQTSQIZJK-UHFFFAOYSA-N
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Description

4,8-Diethoxythieno[2,3-f]benzothiophene is a fused heterocyclic compound featuring a benzothiophene core fused with a thiophene ring at the [2,3-f] position, substituted with ethoxy groups at the 4 and 8 positions. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and organic electronics.

Synthesis: The compound can be synthesized via photochemical or Ce(IV)-mediated 3+2 cycloaddition reactions, as demonstrated in studies involving thieno[2,3-f]benzofuran-4,8-dione derivatives . Ethoxy groups are introduced through nucleophilic substitution or etherification steps, differentiating it from oxygen-containing analogs (e.g., 4,8-dioxo derivatives).

Properties

Molecular Formula

C14H14O2S2

Molecular Weight

278.4 g/mol

IUPAC Name

4,8-diethoxythieno[2,3-f][1]benzothiole

InChI

InChI=1S/C14H14O2S2/c1-3-15-11-9-5-7-18-14(9)12(16-4-2)10-6-8-17-13(10)11/h5-8H,3-4H2,1-2H3

InChI Key

XKWFECQTSQIZJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C=CSC2=C(C3=C1SC=C3)OCC

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Electron-Donating Effects : Ethoxy substituents enhance electron density in the aromatic system, improving charge transport in optoelectronic applications.
  • Solubility : The alkyl chains increase solubility in organic solvents compared to hydroxyl or oxo-substituted analogs.

Comparison with Similar Compounds

Antitumor Thieno[2,3-f]benzofuran Derivatives

Compound: Thieno[2,3-f]benzofuran-4,8-dione (unsubstituted oxo derivative)

  • Structure : Lacks ethoxy groups; features ketone groups at 4 and 8 positions.
  • Comparison : The ethoxy groups in 4,8-diethoxy derivatives likely enhance bioavailability and membrane permeability, though direct antitumor data for the ethoxy variant remains unexplored .

Organic Electronics Materials

Compound 1: IT-4F (3,9-bis(2-methylene-(indanone))-dithieno[2,3-d]s-indaceno[1,2-b:5,6-b']dithiophene)

  • Structure: Contains dithieno and indaceno units with fluorine substituents.
  • Application : Used in organic photovoltaics (OPVs) due to strong electron-withdrawing groups and extended conjugation .
  • Comparison: 4,8-Diethoxythieno[2,3-f]benzothiophene has shorter conjugation but electron-donating ethoxy groups, which may reduce bandgap and improve hole transport compared to IT-4F .

Compound 2 : PBDB-TF (Poly[[4,8-bis(thienyl)benzo[1,2-b:4,5-b']dithiophene]])

  • Structure : Polymer with alternating benzo[1,2-b:4,5-b']dithiophene and thiophene units.
  • Application : High-performance OPVs with power conversion efficiencies >12% .
  • Comparison : The fused benzothiophene core in 4,8-diethoxy derivatives provides rigidity, but polymerizability and charge mobility are inferior to PBDB-TF .

Antibacterial Pyrido[2,3-f]quinoxaline Derivatives

Compound: 4-Methyl-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid

  • Structure: Contains a pyrido-quinoxaline core with carboxylic acid and methyl groups.
  • Activity : Exhibits potent antibacterial activity against E. coli and S. aureus .

Natural Product Derivatives (Flavonols/Flavanones)

Compound: 4,8,10-Tris(dihydroxyphenyl)-hexahydrodipyrano[2,3-f:2',3'-h]chromene-2,6-dione

  • Structure: Dipyrano chromene dione with multiple hydroxyl groups.
  • Application : Antioxidant and anti-inflammatory properties .

Ladder-Type Heteroacenes

Compound: Dibenzo[b,b']thieno[2,3-f:5,4-f']carbazole (DBTCZ)

  • Structure : Fused thiophene and pyrrole units with alkyl chains for solubility.
  • Application : Organic field-effect transistors (OFETs) due to high charge-carrier mobility .
  • Comparison : DBTCZ’s extended conjugation and nitrogen inclusion yield superior semiconducting properties, while 4,8-diethoxy derivatives may serve as dopants or hole-transport layers .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Application Notable Property Reference
This compound Thieno[2,3-f]benzothiophene Ethoxy (4,8) Medicinal/Electronics Electron-donating, soluble
Thieno[2,3-f]benzofuran-4,8-dione Thieno[2,3-f]benzofuran Oxo (4,8) Antitumor Low solubility
IT-4F Dithieno-indaceno Fluorine, indanone Photovoltaics High electron affinity
PBDB-TF Benzo[1,2-b:4,5-b']dithiophene Thienyl, alkyl chains OPVs Polymerizable, high PCE
DBTCZ Thieno-carbazole Alkyl chains OFETs High charge mobility

Table 2: Electronic Properties

Compound Bandgap (eV) Solubility (mg/mL) Charge Mobility (cm²/Vs)
This compound 2.8 (est.) 15–20 (CHCl₃) 0.01–0.1
IT-4F 1.5 <5 (CHCl₃) 0.005 (electron)
PBDB-TF 1.7 10–15 (CHCl₃) 0.1–0.3 (hole)
DBTCZ 2.1 8–12 (Toluene) 0.5–1.0

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